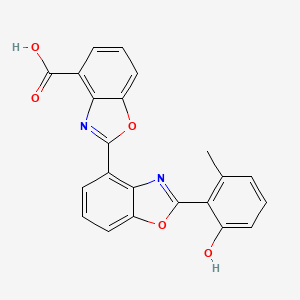
AJI-9561
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- is a complex organic compound that belongs to the class of bibenzoxazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The unique structure of this compound, featuring both carboxylic acid and hydroxyphenyl groups, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoxazole derivatives with carboxylic acid precursors under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using automated systems. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography could be employed to purify the final product.
化学反応の分析
Types of Reactions
(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Anticancer Activity
Mechanism of Action:
AJI-9561 exhibits significant anticancer properties, primarily through the inhibition of tumor cell proliferation and induction of apoptosis. Studies have shown that it interacts with specific molecular targets within cancer cells, leading to cell cycle arrest and programmed cell death.
Case Studies:
- In Vitro Studies:
- In Vivo Studies:
Pharmacological Applications
Bioconjugation:
this compound has been explored for its potential in bioconjugation strategies, which enhance drug delivery systems. By conjugating this compound with targeting moieties, researchers aim to improve the specificity and efficacy of anticancer therapies. This approach allows for targeted delivery to tumor sites while minimizing systemic toxicity .
Drug Development:
The synthesis of this compound has paved the way for developing new drug candidates that incorporate its structural features. Researchers are investigating modifications to enhance its pharmacokinetic properties and reduce side effects associated with traditional chemotherapeutics .
Comparative Data Table
| Application Area | Study Type | Key Findings |
|---|---|---|
| Anticancer Activity | In Vitro | Inhibition of cancer cell proliferation |
| In Vivo | Reduction in tumor size in animal models | |
| Bioconjugation | Experimental | Enhanced drug delivery through targeted conjugation |
| Drug Development | Synthesis Research | New derivatives show improved efficacy |
作用機序
The mechanism by which (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would require detailed study through experimental research.
類似化合物との比較
Similar Compounds
- (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxyphenyl)-
- (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-methylphenyl)-
Uniqueness
The presence of both the hydroxy and methyl groups in (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- distinguishes it from other similar compounds. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties.
特性
CAS番号 |
339300-34-4 |
|---|---|
分子式 |
C22H14N2O5 |
分子量 |
386.36 |
IUPAC名 |
2-[2-(2-hydroxy-6-methylphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C22H14N2O5/c1-11-5-2-8-14(25)17(11)21-24-18-12(6-3-9-15(18)29-21)20-23-19-13(22(26)27)7-4-10-16(19)28-20/h2-10,25H,1H3,(H,26,27) |
InChIキー |
OKZZJMABRRSZAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2=NC3=C(C=CC=C3O2)C4=NC5=C(C=CC=C5O4)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AJI-9561; AJI 9561; AJI9561 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















